Coumafuryl

Descripción general

Descripción

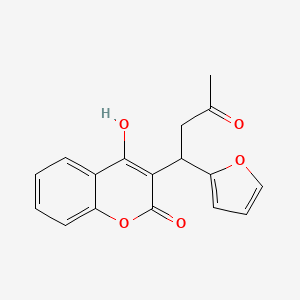

Coumafuryl, also known as Fumarin, is a coumarin derivative and a structural analog of warfarin . It was used as an anticoagulant rodenticide , but is now considered obsolete . The chemical formula of Coumafuryl is C17H14O5 .

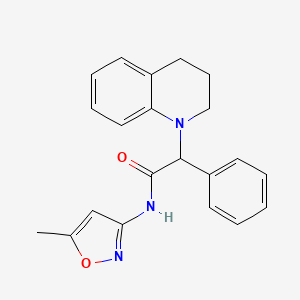

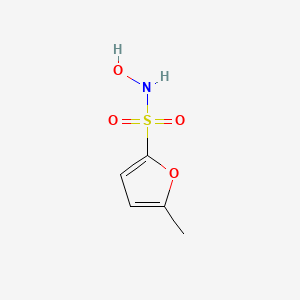

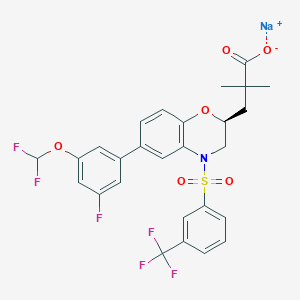

Molecular Structure Analysis

The molecular structure of Coumafuryl is based on its chemical formula, C17H14O5 . The IUPAC name for Coumafuryl is 3-[(1RS)-1-(2-furyl)-3-oxobutyl]-4-hydroxycoumarin .

Physical And Chemical Properties Analysis

Coumafuryl has a molecular weight of 298.29 g/mol . It is highly soluble in water and is not volatile . The melting point of Coumafuryl is 124°C .

Aplicaciones Científicas De Investigación

Anticoagulant Rodenticides

Coumafuryl is one of the ten anticoagulant rodenticides used in the control of rodent populations . It is used in agriculture and households to suppress rodent overpopulation . Anticoagulants are currently the most commonly used poisons in rodent control .

Analytical and Bioanalytical Chemistry

In the field of analytical and bioanalytical chemistry, Coumafuryl is used in the development of methods for the simultaneous determination of anticoagulant rodenticides in tissues . This is achieved by column-switching liquid chromatography coupled with heated electrospray ionization tandem mass spectrometry .

Toxicology

Coumafuryl is used in toxicology studies to understand the effects of anticoagulant rodenticides on animals . The developed method was successfully used in several animal poisoning cases .

Medicinal Chemistry

The unique chemical structure of Coumafuryl facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . Therefore, it exhibits promising applications in various fields of medicinal chemistry .

Neurodegenerative Diseases

Coumafuryl, as a coumarin derivative, shows potential in the treatment of neurodegenerative diseases . This is due to its ability to bind to various targets, enhancing its therapeutic potential .

Cancer Treatment

Coumafuryl also shows potential in cancer treatment . Its unique chemical structure allows it to bind to various targets, making it a promising candidate for cancer therapy .

Anti-Inflammatory Applications

Coumafuryl has potential applications in the treatment of inflammation . Its unique chemical structure allows it to bind to various targets, which could be beneficial in the treatment of inflammatory diseases .

Antimicrobial Applications

Coumafuryl, as a coumarin derivative, has potential antimicrobial applications . Its unique chemical structure allows it to bind to various targets, which could be beneficial in the treatment of microbial infections .

Safety and Hazards

Mecanismo De Acción

Target of Action

Coumafuryl, an anticoagulant rodenticide, primarily targets the synthesis of vitamin K–dependent clotting factors in the liver . These clotting factors play a crucial role in the coagulation cascade, a process that prevents excessive bleeding when blood vessels are injured.

Mode of Action

The mode of action of Coumafuryl involves the inhibition of the enzyme vitamin K epoxide reductase . This enzyme is essential for the recycling and production of vitamin K1, a necessary component for clotting factors II, VII, IX, and X . By inhibiting this enzyme, Coumafuryl disrupts the coagulation process, leading to a state of anticoagulation .

Biochemical Pathways

The primary biochemical pathway affected by Coumafuryl is the coagulation cascade. The inhibition of vitamin K–dependent clotting factors disrupts this pathway, leading to a decrease in the blood’s ability to form clots . This can result in spontaneous bleeding from any site, with the site, volume, and rate of hemorrhage determining the clinical signs observed .

Pharmacokinetics

The pharmacokinetics of Coumafuryl, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME) properties . . Generally, the values of certain parameters show to what extent some molecule is similar to molecules with suitable ADME properties .

Result of Action

The molecular and cellular effects of Coumafuryl’s action primarily involve the disruption of the coagulation process. This disruption can lead to spontaneous bleeding, which can occur at any site in the body . The severity of these effects can vary depending on factors such as the dose of Coumafuryl and the individual’s health status.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Coumafuryl. For instance, its high solubility in water and mobility suggest a potential to leach into groundwater . Its pattern of use would tend to significantly reduce this risk

Propiedades

IUPAC Name |

3-[1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20/h2-8,12,19H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXKFSJCQNGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

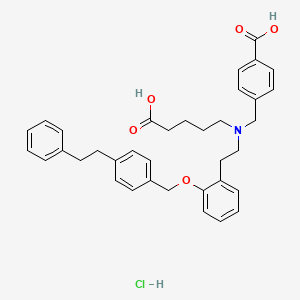

34490-93-2 (hydrochloride salt) | |

| Record name | Coumafuryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041798 | |

| Record name | Coumafuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Coumafuryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: 150 g/100 ml @ 20 °C /Sodium salt/, Practically insoluble in water; readily soluble in acetone, methyl ethyl ketone, cyclohexanone, ether, dioxane, methylene chloride, dimethylformamide; moderately soluble in toluene, xylene, trichloroethylene, carbon tetrachloride; very slightly soluble in petroleum ether and mineral oils | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Very low at room temperature | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Coumafuryl | |

Color/Form |

White powder, Crystals | |

CAS RN |

117-52-2 | |

| Record name | Coumafuryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumafuryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumafuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumafuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMAFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ELL4M4VS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

124 °C | |

| Record name | COUMAFURYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)

![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)